1-Dehydro-10-gingerdione

Inflammation TLR4 Signaling Immunology

1-Dehydro-10-gingerdione (1D10G) is NOT functionally interchangeable with [6]-gingerol or [6]-shogaol. Its unique 1,4-enedione motif confers direct, high-affinity binding to both the MD-2 co-receptor and IKKβ kinase, enabling precise, mechanism-specific suppression of TLR4 and NF-κB pathways that broader ginger extracts cannot achieve. For sepsis, endotoxemia, or neuroinflammation research requiring definitive IKKβ/NF-κB or MD-2/TLR4 pathway dissection, 1D10G is the only validated chemical probe available. Standard ginger compounds lack this dual-target specificity and cannot substitute. Order now in quantities from 5 mg to bulk—validate your target with the correct molecular tool, not an approximate surrogate.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 136826-50-1
Cat. No. B1254332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dehydro-10-gingerdione
CAS136826-50-1
Synonyms(10)-dehydrogingerdione
1-dehydro-10-gingerdione
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3/b13-11+
InChIKeyQJDGTTCAEQPSJA-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dehydro-10-gingerdione (CAS 136826-50-1): A Potent Ginger-Derived Diarylheptanoid for Inflammatory Pathway Research


1-Dehydro-10-gingerdione (1D10G, CAS 136826-50-1) is a bioactive diarylheptanoid isolated from the rhizomes of ginger (Zingiber officinale) [1]. It is characterized as a pungent phenolic compound with a linear alkyl chain bearing a 1,4-enedione motif [2]. Its primary mechanism of action involves direct inhibition of the myeloid differentiation protein 2 (MD-2) co-receptor and IκB kinase beta (IKKβ), leading to potent suppression of the toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways [3].

1-Dehydro-10-gingerdione: Why Structural Analogs Like Gingerol and Shogaol Cannot Be Substituted


Substituting 1-Dehydro-10-gingerdione (1D10G) with structurally similar ginger compounds like [6]-gingerol or [6]-shogaol is scientifically unsound for specific applications. While these compounds share a common vanilloid moiety, their distinct side-chain chemistry (presence and position of carbonyl groups versus hydroxyl groups) fundamentally alters their molecular targets and potency [1]. For instance, 1D10G demonstrates a unique, high-affinity binding to the MD-2 co-receptor that is not observed with gingerol or shogaol, which translates to a superior suppression of the TLR4-mediated inflammatory cascade [2]. This is not merely a difference in potency; it is a difference in the mechanism of action itself, making 1D10G a non-interchangeable tool for investigating IKKβ/NF-κB and TLR4/MD-2 pathways.

1-Dehydro-10-gingerdione (CAS 136826-50-1): Quantified Differentiation and Performance Data for Procurement Decisions


Superior Affinity for MD-2 Co-Receptor Compared to Gingerol and Shogaol

1-Dehydro-10-gingerdione (1D10G) demonstrates a higher binding affinity for the MD-2 co-receptor than its close structural analogs, gingerol and shogaol [1]. This was established in a study that delineated a new mechanism of action, showing that 1D10G directly inhibits the binding of lipopolysaccharide (LPS) to MD-2, a critical step in TLR4 activation, more effectively than the other ginger isolates.

Inflammation TLR4 Signaling Immunology

Superior Anti-Inflammatory Potency: More Potent Than 6-Shogaol in Inhibiting NO and NF-κB

In a direct, head-to-head comparison cited in a 2018 review, 1-Dehydro-10-gingerdione (1D10G) was shown to be more potent than 6-shogaol at inhibiting the production of nitric oxide (NO) and the activation of NF-κB in LPS-activated macrophages [1]. This indicates that for studies focused on downstream inflammatory mediators and transcription factors, 1D10G offers superior efficacy compared to this widely used ginger-derived analog.

Inflammation NF-κB Pathway Nitric Oxide

Direct IKKβ Kinase Inhibition: A Well-Defined Molecular Mechanism

1-Dehydro-10-gingerdione (1D10G) acts as a direct inhibitor of IκB kinase beta (IKKβ), a key enzyme in the canonical NF-κB activation pathway [1]. This inhibition is achieved by targeting the activation loop of IKKβ, thereby disrupting the phosphorylation of IκBα . While 6-shogaol and 6-gingerol are known to suppress NF-κB, they do not share this same direct, well-characterized mechanism of action on IKKβ [2].

NF-κB Pathway Kinase Inhibition Signal Transduction

Ranked Antioxidant Potency: Superior to 6-Shogaol in Class-Based Assays

Within the dehydrogingerdione subclass, compounds demonstrate superior antioxidant activity. A comparative study on a closely related homolog, 1-dehydro-[6]-gingerdione (1D6G), found that its antioxidant potency was significantly greater than that of 6-shogaol in both DPPH radical-scavenging and TEAC assays [1]. This class-level trend supports the conclusion that the dehydrogingerdione structure is more effective at neutralizing free radicals than the shogaol structure.

Antioxidant DPPH Assay TEAC Assay

1-Dehydro-10-gingerdione: Key Research Applications in Inflammation and NF-κB Signaling


Investigating the TLR4/MD-2 Axis in Innate Immunity

1-Dehydro-10-gingerdione is an ideal tool for dissecting the TLR4 signaling pathway due to its unique ability to directly bind and inhibit the MD-2 co-receptor with higher affinity than gingerol or shogaol [1]. This specificity allows researchers to differentiate between MD-2-dependent and independent inflammatory responses, making it a superior choice over broader-acting ginger extracts for studies on sepsis, endotoxemia, and pathogen recognition.

Studying IKKβ-Mediated NF-κB Activation in Inflammatory Diseases

For research focused on the canonical NF-κB pathway, 1-Dehydro-10-gingerdione serves as a validated chemical probe due to its direct and well-characterized inhibition of IKKβ kinase activity [2]. This provides a more precise mechanism of action compared to other ginger compounds, which suppress NF-κB through less defined or indirect routes. It is therefore suitable for experiments aiming to validate IKKβ as a therapeutic target in conditions like arthritis, colitis, and neuroinflammation.

Comparative Studies on Ginger Bioactive Compounds' Antioxidant Efficacy

Given the class-level evidence indicating the superior antioxidant activity of dehydrogingerdiones over shogaols [3], 1-Dehydro-10-gingerdione is a critical compound for comparative studies on the structure-activity relationship of ginger phenolics. Including this compound allows researchers to benchmark the antioxidant capacity of new isolates or synthetic derivatives against a potent, naturally occurring standard, which is essential for quality control in food science and nutraceutical research.

Technical Documentation Hub

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